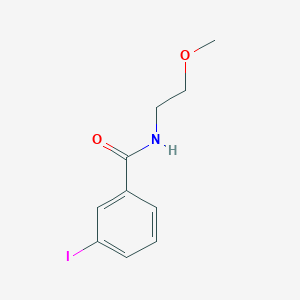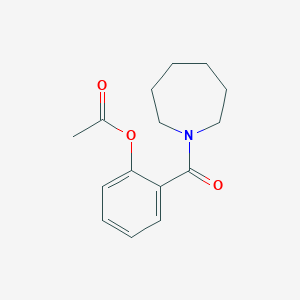
2-(Azepan-1-ylcarbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(AZEPANE-1-CARBONYL)PHENYL ACETATE is a chemical compound that belongs to the class of azepane derivatives. Azepane, a seven-membered heterocyclic compound containing nitrogen, is known for its diverse applications in synthetic chemistry and biological research. The phenyl acetate moiety adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPANE-1-CARBONYL)PHENYL ACETATE typically involves the reaction of azepane derivatives with phenyl acetate under specific conditions. One common method is the Pd/LA-catalyzed decarboxylation, which proceeds smoothly under mild conditions with ample reaction scope . This method uses palladium catalysts and Lewis acids to facilitate the reaction, producing CO2 as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification techniques are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(AZEPANE-1-CARBONYL)PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(AZEPANE-1-CARBONYL)PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a novel inhibitor or binding agent in biological systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(AZEPANE-1-CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets. The azepane ring can undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active compounds . The phenyl acetate moiety may participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylazepane: A structurally similar compound with a phenyl group attached to the azepane ring.
Benzodiazepines: Seven-membered heterocycles with two nitrogen atoms, used in pharmaceuticals.
Oxazepines: Contain oxygen and nitrogen in the ring, with diverse biological activities.
Uniqueness
2-(AZEPANE-1-CARBONYL)PHENYL ACETATE is unique due to its combination of the azepane ring and phenyl acetate moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
[2-(azepane-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)19-14-9-5-4-8-13(14)15(18)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI Key |
JYTFIMPJTVHMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


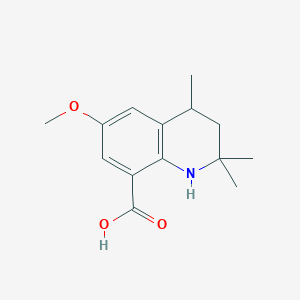
![2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B11177017.png)
![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11177024.png)
![12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11177030.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11177038.png)

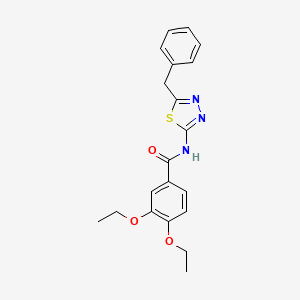
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11177057.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B11177064.png)
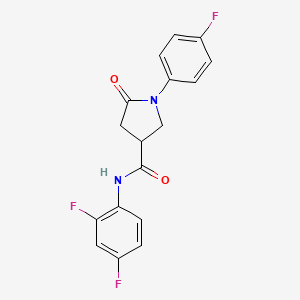

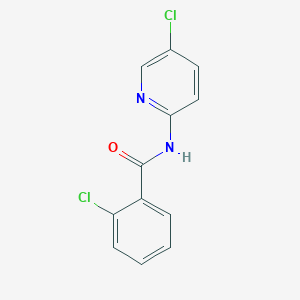
![2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11177094.png)
